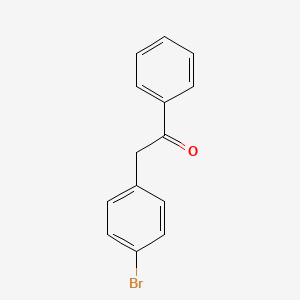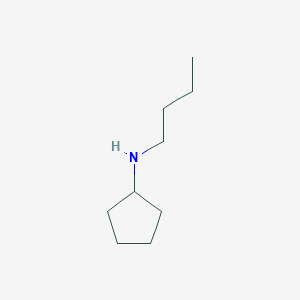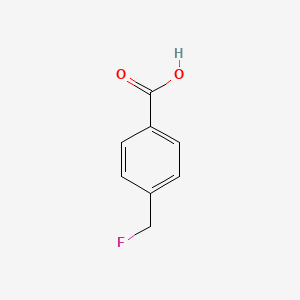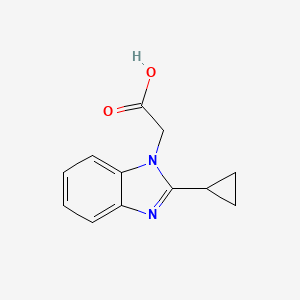
2-(4-Bromophenyl)Acetophenone
Descripción general
Descripción
2-(4-Bromophenyl)Acetophenone (2-BPA) is a brominated aromatic ketone compound with a broad range of applications in scientific research and laboratory experiments. It is a versatile compound with potential uses in organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- 2-(4-Bromophenyl)Acetophenone has been utilized in the synthesis of various chemical compounds, such as 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran. This compound was prepared using a Lewis acid-catalyzed reaction, demonstrating the reactivity and usefulness of this compound in organic synthesis (Choi et al., 2007).
Chemical Reactions
- Research on bromination reactions, including the use of this compound, has shown that the bromination of related compounds is directed predominantly to the aromatic ring, indicating the influence of the this compound structure on reaction pathways (Gol'dfarb et al., 1971).
Anticonvulsant Activity
- In the field of medicinal chemistry, derivatives of this compound, such as 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, have shown significant anticonvulsant activity in various test models. This highlights its potential as a precursor in pharmaceutical drug development (Unverferth et al., 1998).
Enzymatic Inhibition
- The compound N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, derived from this compound, has been evaluated for inhibitory effects against acetylcholinesterase and butyrylcholinesterase activities. This research contributes to the understanding of this compound derivatives in enzyme inhibition and potential therapeutic applications (Mphahlele et al., 2021).
Green Synthesis
- This compound has been used in eco-friendly, one-pot multicomponent syntheses, demonstrating its role in promoting sustainable and efficient chemical synthesis processes (Jadhav et al., 2017).
Interaction with Enzymes
- The interaction of bromoacetophenone derivatives with human aldehyde dehydrogenase has been characterized, providing insights into the molecular interactions and potential applications of this compound in biochemical research (Abriola et al., 1990).
Electrochemical Applications
- The electrocarboxylation of acetophenone, a reaction relevant to this compound, has been studied for the production of useful organic acids. This research highlights its potential in electrochemical applications (Zhang et al., 2008).
Stereochemical Analysis
- Research on McMurry coupling of 4-bromoacetophenone, closely related to this compound, has provided valuable information on the stereochemical outcomes of such reactions, crucial for understanding the behavior of these compounds in synthetic chemistry (Daik et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTAKAWFMITEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541364 | |
| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22421-88-1 | |
| Record name | 2-(4-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)

![[Sar1, Ile8]-Angiotensin II](/img/structure/B1282685.png)





